![molecular formula C9H9NO2S2 B2805596 N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide CAS No. 1092345-52-2](/img/structure/B2805596.png)

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

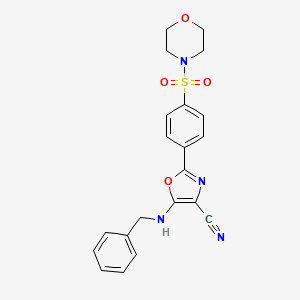

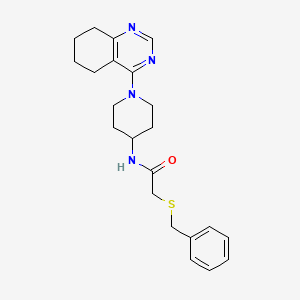

“N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C9H9NO2S2 . It is derived from thienothiophene, which is a compound consisting of two fused thiophene rings . Thienothiophene is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap .

Synthesis Analysis

The synthesis of thienothiophene derivatives often involves cyclization reactions of substituted thiophenes . A study showed the convenience of the Fiesselmann thiophene synthesis for the construction of new aryl-substituted thieno[3,2-b]thiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-b]thiophene core with a carboxamide group attached to one carbon and a 2-hydroxyethyl group attached to the nitrogen of the carboxamide group .科学的研究の応用

- Thiophene-based analogs like N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide are essential in the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them promising candidates for next-generation optoelectronic devices .

- Researchers have explored thiophene derivatives as potential biologically active compounds . This compound falls into this category. These compounds exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- Thiophene derivatives, including this compound, are used as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .

- The fusion of thiophene moieties with other compounds can lead to interesting properties. For instance, iodine-substituted thieno[3,2-b]thiophene-fused BODIPY derivatives exhibit near-infrared (NIR) fluorescence and moderate singlet oxygen generation. These properties make them potential photosensitizers for PDT in cancer treatment .

- Thieno[3,2-b]thiophene-based copolymers have been investigated for use in all-polymer solar cells . Researchers have connected these copolymers to naphthalene diimide (NDI) via a π-bridge, resulting in varying power conversion efficiencies (PCEs). Understanding the impact of heteroaromatic ring copolymerization is crucial for optimizing solar cell performance .

- The structural features of this compound make it an interesting scaffold for drug development . By modifying its substituents, researchers can explore its potential as a novel drug candidate in various therapeutic areas .

Organic Semiconductors and Optoelectronics

Biologically Active Compounds

Corrosion Inhibitors

Photodynamic Therapy (PDT)

All-Polymer Solar Cells

Medicinal Chemistry and Drug Development

将来の方向性

Thienothiophene derivatives have been the subject of academic research due to their potential applications in various fields, including organic electronics, optoelectronics, and materials science . Therefore, “N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide” and similar compounds may have potential for future research and development in these areas.

特性

IUPAC Name |

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c11-3-2-10-9(12)8-5-7-6(14-8)1-4-13-7/h1,4-5,11H,2-3H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKNRCNSSLPCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)

![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)